molecular formula C12H24O B128124 10-Methylundecanal CAS No. 68820-37-1

10-Methylundecanal

Cat. No. B128124
CAS RN: 68820-37-1
M. Wt: 184.32 g/mol
InChI Key: TUMDWYVQVPWJDR-UHFFFAOYSA-N
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Description

10-Methylundecanal, also known as 2-Methylundecanal, is an organic compound that is used in the fragrance industry . It is also known by other names such as Aldehyde M.N.A., Methyl-n-nonylacetaldehyde, Methylnonylacetaldehyde, Methylnonylacetic aldehyde, 2-Methyl-1-undecanal, Aldehyde C-12, and MNA . The molecular formula of 10-Methylundecanal is C12H24O .


Synthesis Analysis

10-Methylundecanal can be synthesized from methyl nonyl ketone . The synthesis involves converting methyl nonyl ketone to its glycidate by allowing it to react with alkyl chloroacetate . This method of synthesis is known as the Darzens reaction .


Molecular Structure Analysis

The molecular weight of 10-Methylundecanal is 184.3184 . The molecule contains a total of 36 bonds, including 12 non-H bonds, 1 multiple bond, 9 rotatable bonds, 1 double bond, and 1 aldehyde (aliphatic) .


Physical And Chemical Properties Analysis

10-Methylundecanal is a colorless or pale yellow liquid that is soluble in organic solvents such as ether and ethanol . It has a molecular weight of 184.32 .

Scientific Research Applications

Synthesis and Spectral Studies

10-Methylundecanal, a derivative of methyl 10-hydroxyundecanoate, has been explored in the synthesis of fatty products like methyl 10-(1,3,2-oxazaphospholidin-2-one)undecanoate and its diazaphospholidin counterpart. These compounds are synthesized through reactions involving phosphorus oxychloride, aminoethanol, and ethylenediamine, showcasing the chemical versatility of 10-Methylundecanal derivatives (Saeed, Mustafa, Rauf, & Osman, 1994).

Isotope Labelling in Lipid Studies

The compound plays a role in the study of lipid metabolism, especially in the synthesis of isotope-labeled lipids like tetradeuterated 10-methylundecanoic acid. Such isotopically labeled compounds are crucial for understanding long-chain fatty acid metabolism in medical research (Johnson & Poulos, 1989).

Role in Antibiotic Composition

10-Methylundecanal derivatives are also identified as constituents in antibiotics like enduracidins. These compounds have distinct unsaturated fatty acid moieties, indicating the significance of 10-Methylundecanal in antibiotic structures (Iwasaki et al., 1973).

Alternative Energy Research

In the field of alternative energy, 10-Methylundecanal derivatives are examined for their potential in biodiesel production. Studies have focused on the performance and emission characteristics of diesel engines using biodiesel blends derived from various vegetable oils, highlighting the environmental applications of such compounds (Rakopoulos et al., 2006).

Bacterial Interactions and Plant Defense

Research into phytopathogenic bacteria like Xanthomonas campestris has revealed the emission of volatile compounds, including 10-methylundecanal derivatives. These compounds play a role in interorganismic interactions and defense mechanisms in plants, signifying their importance in agricultural science (Weise et al., 2012).

Corrosion Inhibition

10-Methylundecanal derivatives have been explored for their potential as corrosion inhibitors. Their effectiveness in preventing corrosion of metals like carbon steel in acidic environments showcases their industrial applications (Chauhan et al., 2020).

properties

IUPAC Name

10-methylundecanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O/c1-12(2)10-8-6-4-3-5-7-9-11-13/h11-12H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMDWYVQVPWJDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30448759
Record name Undecanal, 10-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-Methylundecanal

CAS RN

68820-37-1
Record name 10-Methylundecanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68820-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Undecanal, 10-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30448759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
NM Carballeira, H Cruz, CA Hill… - Journal of natural …, 2001 - ACS Publications
… , which was then transformed into 10-methylundecanal upon reaction with … 10-Methylundecanal. To a stirred solution of pyridinium … reported 10-methylundecanal for a 100% GC yield. …
Number of citations: 24 pubs.acs.org
S Inagaki, S Fujikawa, Y Wada… - Bioscience …, 2015 - academic.oup.com
The aroma concentrates of the three maturation stages of Gouda-type cheeses were prepared by combining the solvent extraction and the solvent assisted flavor evaporation techniques…
Number of citations: 8 academic.oup.com
AK Hammer, F Albrecht, F Hahne… - Journal of Agricultural …, 2020 - ACS Publications
… According to the literature, 10-methylundecanal showed a sweety, citrus-like, and peel-like odor, (47) which is in line with our results. Werkhoff et al. reported the occurrence of the C 13 …
Number of citations: 15 pubs.acs.org
MZ Viviers, BV Burger, NJ Le Roux, J Morris… - Chemical …, 2014 - academic.oup.com
The strong bond that is formed between ewe and lamb after parturition is important for lamb survival. Evidence exists that the ewe mainly employs olfactory recognition cues to …
Number of citations: 5 academic.oup.com
BS Goodrich - Chemical Signals in Vertebrates 3, 1983 - books.google.com
The odoriferous skin glands of the wild rabbit, Oryctolagus cuniculus, which function for conspecific communication purposes have been the subject of intensive ethological and …
Number of citations: 0 books.google.com
BS Goodrich, ER Hesterman, KE Murray… - Journal of Chemical …, 1978 - Springer
An investigation of the anal gland volatiles of the male wild rabbitOryctolagus cuniculus has been made in which the heart rate of adult male rabbits, positioned to sniff the effluent from a …
Number of citations: 40 link.springer.com
BS Goodrich - Chemical signals in vertebrates 3, 1983 - Springer
The odoriferous skin glands of the wild rabbit, Oryctolagus cuniculus which function for conspecific communication purposes have been the subject of intensive ethological and …
Number of citations: 20 link.springer.com
JS Dickschat, E Helmke, S Schulz - Chemistry & biodiversity, 2005 - Wiley Online Library
Volatile organic compounds emitted by different marine arctic strains of the Cytophaga‐Flavobacterium‐Bacteroides group were investigated by using a modified closed‐loop stripping …
Number of citations: 68 onlinelibrary.wiley.com
K Yahata, M Minami, Y Yoshikawa… - Chemical and …, 2013 - jstage.jst.go.jp
A methodology for selective transformations of ketones, esters, Weinreb amides, and nitriles in the presence of aldehydes has been developed. The use of a combination of PPh 3-…
Number of citations: 19 www.jstage.jst.go.jp
MP Ortiz - 2001 - search.proquest.com
The phospholipid fatty composition of the marine sponges Haliclona sp., Axinyssa sp., Acanthella sp., Stylotella aurantium, Calyx podatypa and Callyspongia fallax was analyzed. The …
Number of citations: 0 search.proquest.com

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